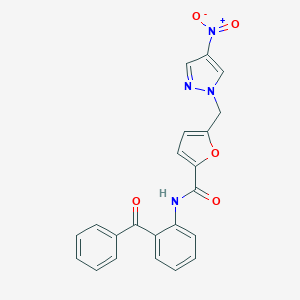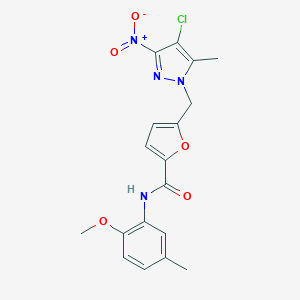![molecular formula C18H20N4O2S2 B213855 N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide, also known as CPTH-1, is a small molecule inhibitor that has shown great potential in scientific research applications. CPTH-1 is a synthetic compound that was first synthesized in 2006 by scientists at the University of California, San Diego.
作用機序
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide inhibits the activity of p300 and CBP by binding to a specific site on the enzymes. This binding prevents the enzymes from acetylating histone proteins, which can alter gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the expression of genes involved in cell proliferation and survival.
実験室実験の利点と制限
One advantage of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in lab experiments is its specificity for p300 and CBP. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to selectively inhibit the activity of p300 and CBP, which can be important in studying the role of these enzymes in gene expression and cancer biology. However, one limitation of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is its potential toxicity. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells.
将来の方向性
There are several future directions for the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in scientific research. One potential direction is the development of more potent and selective inhibitors of p300 and CBP. Another potential direction is the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in animal models of cancer could provide valuable insights into its potential therapeutic applications. Finally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in studying the role of p300 and CBP in other biological processes, such as development and differentiation, could provide important insights into the function of these enzymes.
合成法
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The synthesis of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide involves the reaction of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide with pyridine-3-carbonyl chloride in the presence of a base. The resulting compound is then treated with thiourea to produce the final product, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide.
科学的研究の応用
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been used in scientific research as a small molecule inhibitor of histone acetyltransferases (HATs). HATs are enzymes that add acetyl groups to histone proteins, which can alter gene expression. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the activity of the HATs p300 and CBP, which are important regulators of gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies.
特性
製品名 |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
|---|---|
分子式 |
C18H20N4O2S2 |
分子量 |
388.5 g/mol |
IUPAC名 |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c19-15(23)14-12-7-3-1-2-4-8-13(12)26-17(14)22-18(25)21-16(24)11-6-5-9-20-10-11/h5-6,9-10H,1-4,7-8H2,(H2,19,23)(H2,21,22,24,25) |
InChIキー |
TUPSNCGBQIRDRR-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N |
正規SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)


![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)